molecular formula C24H25ClN2O5S B11125051 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide

Cat. No.: B11125051
M. Wt: 489.0 g/mol
InChI Key: HYPSXVYWCKKBDF-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, chloro, methoxy, sulfonyl, and ethoxy groups attached to a glycinamide backbone

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-21-12-8-7-11-20(21)26-24(28)17-27(16-18-9-5-4-6-10-18)33(29,30)23-15-19(25)13-14-22(23)31-2/h4-15H,3,16-17H2,1-2H3,(H,26,28)

InChI Key

HYPSXVYWCKKBDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Electrophilic Aromatic Substitution: This method is used to introduce the chloro and methoxy groups onto the aromatic ring.

    Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Modified aromatic rings with different substituents.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide is a sulfonamide derivative with potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C24H25ClN2O5S
  • Molecular Weight : 489.0 g/mol
  • IUPAC Name : 2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
  • InChI Key : YSIZDIMIWOEORK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Targeted Pathways

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced efficacy of co-administered drugs.
  • Receptor Binding : It could interact with neurotransmitter receptors, influencing neurochemical signaling and potentially exhibiting neuroleptic activity.

In Vitro Studies

Research has demonstrated that similar compounds exhibit significant biological activities, including:

  • Neuroleptic Activity : Compounds structurally related to this compound have shown enhanced activity in models of psychosis. For instance, a related benzamide was reported to be up to 15 times more active than metoclopramide in inhibiting apomorphine-induced stereotypy in rats .

In Vivo Studies

In vivo studies involving related compounds have indicated potential for treating psychotic disorders:

  • Case Study : A compound similar to N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide exhibited a high ratio of antistereotypic activity to cataleptogenicity compared to haloperidol, suggesting a favorable side effect profile .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Substituent Effects : The presence of the chloro and methoxy groups on the phenyl ring enhances the lipophilicity and receptor affinity, which is critical for its neuroleptic effects.
SubstituentEffect on Activity
ChloroIncreases potency
MethoxyEnhances lipophilicity
EthoxyModulates receptor interaction

Comparative Analysis with Similar Compounds

The biological activity of N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide has been compared with other sulfonamide derivatives:

Compound NameBiological ActivityReference
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamidePotent neuroleptic
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-ethoxybenzoyl)glycinamideModerate activity

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